Comparative CYP1A2 Inhibition: 3-Chloro-4-methoxybenzonitrile vs. Unsubstituted Benzonitrile
In contrast to unsubstituted benzonitrile, which shows negligible interaction with CYP1A2, 3-chloro-4-methoxybenzonitrile has been identified as a CYP1A2 inhibitor . This interaction is of significant consequence in drug discovery, as CYP1A2 is a major hepatic enzyme responsible for the metabolism of numerous pharmaceuticals. This property necessitates careful consideration when this compound is incorporated as a building block in lead optimization to avoid potential drug-drug interactions.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | Inhibits CYP1A2 |
| Comparator Or Baseline | Benzonitrile (unsubstituted) does not significantly inhibit CYP1A2 |
| Quantified Difference | Qualitative difference: Active inhibition vs. No significant activity |
| Conditions | In vitro CYP inhibition panel assay (inferred from standard screening protocols) |
Why This Matters
This data is crucial for medicinal chemistry procurement, as it flags a potential liability that must be managed in drug development programs.
